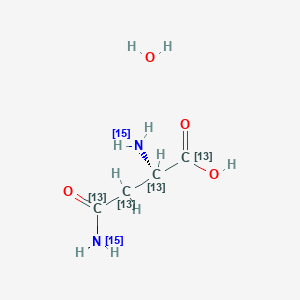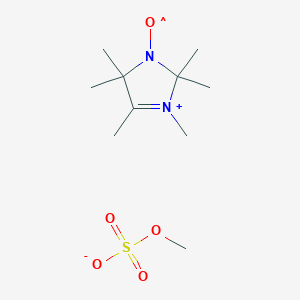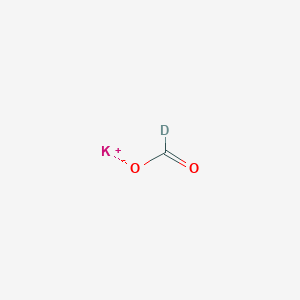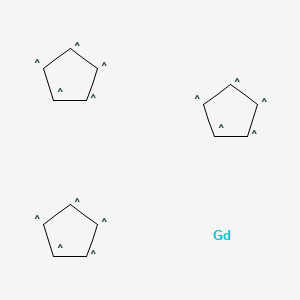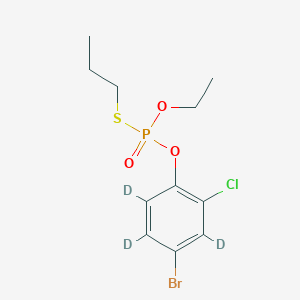
Profenofos D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Profenofos D3 is a deuterated analog of profenofos, an organophosphorus pesticide widely used in agriculture to control a variety of pests. It is particularly effective against lepidopteran insects and mites. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various scientific studies, including environmental and toxicological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of profenofos D3 involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol. The deuterated version is prepared by using deuterated reagents in place of their non-deuterated counterparts. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality. The production is carried out in specialized facilities equipped to handle organophosphorus compounds safely .
Análisis De Reacciones Químicas
Types of Reactions: Profenofos D3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms in the molecule with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Profenofos D3 is extensively used in scientific research due to its unique properties:
Environmental Studies: Used to trace the environmental fate and degradation pathways of profenofos.
Toxicological Research: Helps in studying the toxicokinetics and metabolism of profenofos in biological systems.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of profenofos residues in environmental and biological samples
Mecanismo De Acción
Profenofos D3, like its non-deuterated counterpart, inhibits the enzyme acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system. The result is muscle twitching, seizures, and eventually death in pests. The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a useful tool for studying the compound’s behavior in various systems .
Comparación Con Compuestos Similares
Chlorpyrifos: Another organophosphorus pesticide with a similar mechanism of action but higher toxicity.
Diazinon: Used for similar purposes but has different environmental persistence and degradation pathways.
Malathion: Less toxic to mammals and used in public health for mosquito control.
Uniqueness of Profenofos D3: this compound’s uniqueness lies in its deuterium atoms, which make it an invaluable tool for scientific research. The deuterium labeling allows for precise tracking and analysis in environmental and biological studies, providing insights that are not possible with non-deuterated compounds .
Propiedades
Fórmula molecular |
C11H15BrClO3PS |
|---|---|
Peso molecular |
376.65 g/mol |
Nombre IUPAC |
1-bromo-3-chloro-2,5,6-trideuterio-4-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C11H15BrClO3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3/i5D,6D,8D |
Clave InChI |
QYMMJNLHFKGANY-QRHWFVISSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1OP(=O)(OCC)SCCC)Cl)[2H])Br)[2H] |
SMILES canónico |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)
